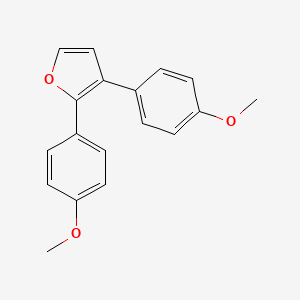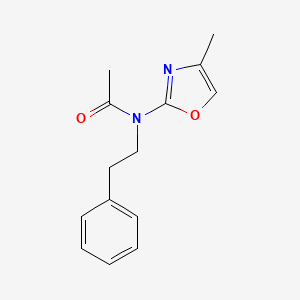
Arg-Pro-Phe
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Pro-Phe typically involves the stepwise coupling of the amino acids arginine, proline, and phenylalanine. This process can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, followed by purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The scalability of these methods allows for the production of significant quantities of the compound for research and commercial purposes .
化学反応の分析
Types of Reactions
Arg-Pro-Phe can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form citrulline.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid side chains.
Substitution: Substitution reactions can modify the side chains of the amino acids, potentially altering the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as dithiothreitol (DTT) for reduction. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of arginine to citrulline results in a modified peptide with different biochemical properties .
科学的研究の応用
Chemistry
In chemistry, Arg-Pro-Phe is used as a model compound to study peptide synthesis and modification techniques. It serves as a substrate in various enzymatic assays to investigate enzyme specificity and activity .
Biology
In biological research, this compound is utilized to study protein-protein interactions and signal transduction pathways. It is also employed in the development of peptide-based drugs and therapeutic agents .
Medicine
Its ability to interact with specific molecular targets makes it a promising candidate for the development of new treatments .
Industry
In the industrial sector, this compound is used in the production of peptide-based products, including cosmetics and nutraceuticals. Its stability and bioactivity make it an attractive ingredient for various formulations .
作用機序
The mechanism of action of Arg-Pro-Phe involves its interaction with specific molecular targets, such as enzymes and receptors. The arginine residue can form hydrogen bonds and electrostatic interactions with negatively charged sites on target molecules, while the proline and phenylalanine residues contribute to the peptide’s overall stability and binding affinity . These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
類似化合物との比較
Similar Compounds
Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg:
Pro-Phe-Arg-AMC: This compound is a fluorogenic substrate used in enzymatic assays, highlighting its utility in biochemical research.
Uniqueness
Arg-Pro-Phe is unique due to its specific sequence and the presence of arginine, proline, and phenylalanine, which confer distinct biochemical properties. Its ability to interact with various molecular targets and its stability make it a valuable compound for research and industrial applications .
特性
CAS番号 |
16874-80-9 |
|---|---|
分子式 |
C20H30N6O4 |
分子量 |
418.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H30N6O4/c21-14(8-4-10-24-20(22)23)18(28)26-11-5-9-16(26)17(27)25-15(19(29)30)12-13-6-2-1-3-7-13/h1-3,6-7,14-16H,4-5,8-12,21H2,(H,25,27)(H,29,30)(H4,22,23,24)/t14-,15-,16-/m0/s1 |
InChIキー |
YFHATWYGAAXQCF-JYJNAYRXSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


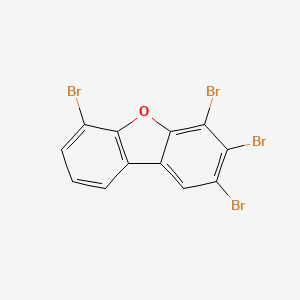
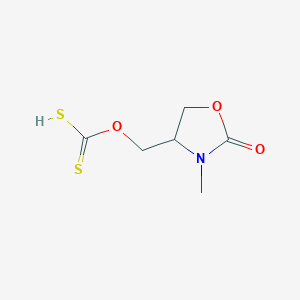
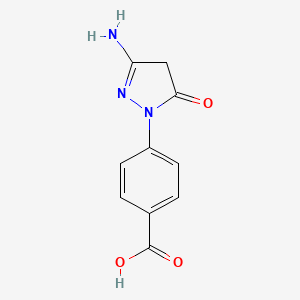
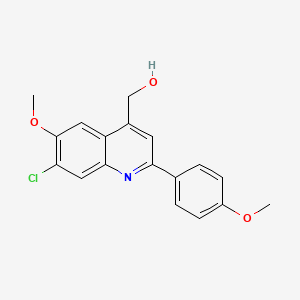
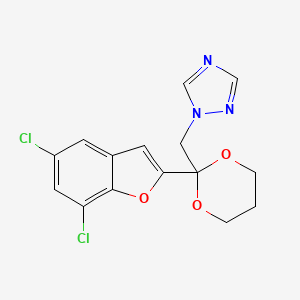
![5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12901203.png)
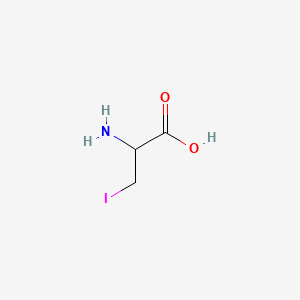
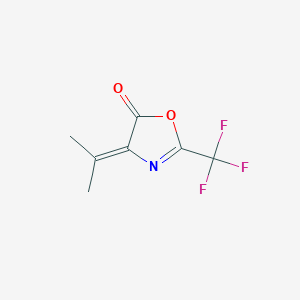
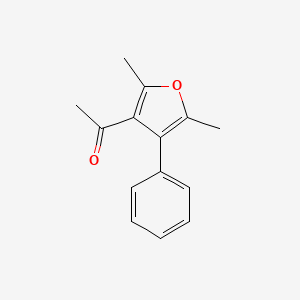
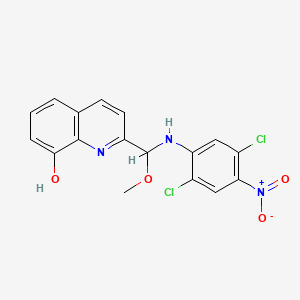
![N-{2-[(5-Methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}butan-1-amine](/img/structure/B12901225.png)
![Furo[2,3-b]quinoline, 4,6-dimethoxy-8-[(3-methyl-2-butenyl)oxy]-](/img/structure/B12901230.png)
